(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine backbone with hydroxyl and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alkanes, alcohols.
Substitution products: Halogenated compounds, nitro compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmacological research:
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibiting the activity of certain enzymes.
Signal transduction pathways: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[(4-hydroxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: Lacks the dimethyl groups on the phenyl ring.
(3R,4R)-1-[(4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Structural features: The presence of both hydroxyl and dimethyl groups on the phenyl ring makes it unique.
Its unique structure may confer specific biological or chemical properties not found in similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-13-9-15(10-14(2)19(13)24)11-20-6-5-17(18(23)12-20)21-7-3-16(22)4-8-21/h9-10,16-18,22-24H,3-8,11-12H2,1-2H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIVXWJMJATPRW-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCC(C(C2)O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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